Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-
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Overview
Description
Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro- is a complex aromatic sulfonic acid derivative. This compound is characterized by its azo linkage, which connects two aromatic rings, and the presence of nitro and sulfonic acid groups. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro- typically involves multiple steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an amino group, resulting in the formation of the azo linkage.
Sulfonation: The resulting azo compound is sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfonic acid group.
Major Products
Oxidation: Amino derivatives of the original compound.
Reduction: Corresponding amines from the reduction of the azo linkage.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro- involves its interaction with molecular targets through its functional groups. The sulfonic acid group can form strong ionic interactions, while the azo linkage can participate in electron transfer processes. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilic acid: Another aromatic sulfonic acid with similar reactivity.
p-Toluenesulfonic acid: A simpler sulfonic acid used in organic synthesis.
4-Hydroxybenzenesulfonic acid: Contains a hydroxyl group, making it more reactive in certain conditions.
Uniqueness
Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro- is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and applications. The presence of both nitro and sulfonic acid groups, along with the azo linkage, makes it a versatile compound in various fields of research and industry.
Properties
CAS No. |
68134-19-0 |
---|---|
Molecular Formula |
C24H18N6O11S2 |
Molecular Weight |
630.6 g/mol |
IUPAC Name |
2-[4-[[2-hydroxy-5-(4-nitro-2-sulfoanilino)phenyl]diazenyl]anilino]-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C24H18N6O11S2/c31-22-10-5-16(26-20-9-7-18(30(34)35)13-24(20)43(39,40)41)11-21(22)28-27-15-3-1-14(2-4-15)25-19-8-6-17(29(32)33)12-23(19)42(36,37)38/h1-13,25-26,31H,(H,36,37,38)(H,39,40,41) |
InChI Key |
LYZMSUKBZZPNOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)N=NC3=C(C=CC(=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)O |
Origin of Product |
United States |
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